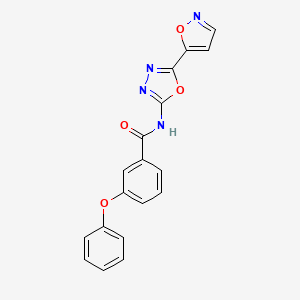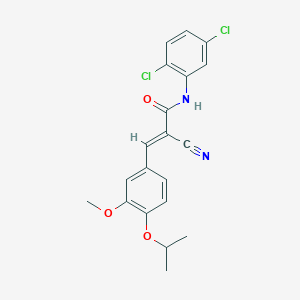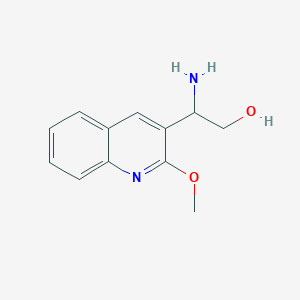
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
作用机制
The exact mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide is not fully understood. However, it is believed to act by modulating various cellular pathways. In cancer cells, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In epilepsy research, it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines by modulating the activity of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. In epilepsy research, it has been shown to have anticonvulsant activity by reducing neuronal excitability. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
实验室实验的优点和局限性
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations associated with this compound. It has poor water solubility, which can limit its bioavailability. It may also have off-target effects, which can affect its specificity.
未来方向
There are several future directions for the study of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, epilepsy, and inflammation. Another direction is to optimize its chemical structure to improve its bioavailability and specificity. Additionally, it may be useful to study its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential side effects. Finally, it may be useful to study its interactions with other compounds to identify potential drug combinations for therapeutic use.
合成方法
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide involves a multistep process. The first step involves the reaction of 2-amino-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-1,3,4-oxadiazole to form the intermediate compound. The intermediate is further reacted with 3-phenoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product.
科学研究应用
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, anticonvulsant, and anti-inflammatory properties. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In epilepsy research, it has been shown to have anticonvulsant activity by modulating the activity of GABA receptors. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-16(20-18-22-21-17(25-18)15-9-10-19-26-15)12-5-4-8-14(11-12)24-13-6-2-1-3-7-13/h1-11H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPAWZMWHLCNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Chlorophenyl)-N-[cyano-(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2790642.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2790644.png)
![7-(((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790646.png)
![3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2790649.png)
![N-benzyl-2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2790651.png)




![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2790661.png)
![3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide](/img/structure/B2790664.png)